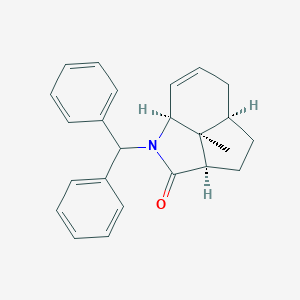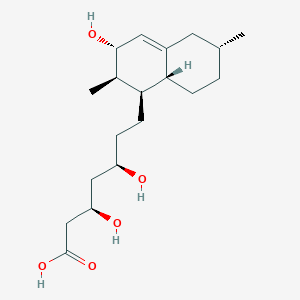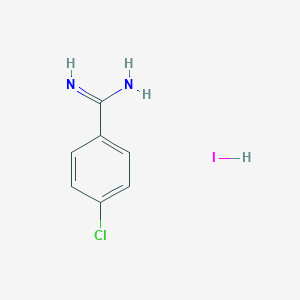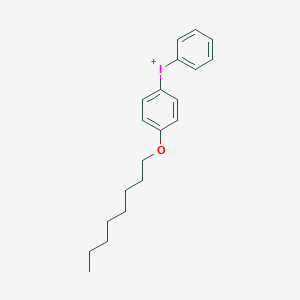
Phenyl 4-octyloxyphenyliodonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-octyloxyphenyliodonium salts are a class of compounds with potential utility in various chemical reactions due to their ability to act as phenol transfer reagents. These compounds are part of the aryliodonium salt family, known for their versatility in synthetic chemistry, particularly in photocatalysis and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of phenolic aryliodonium salts, which are related to Phenyl 4-octyloxyphenyliodonium, involves the reaction of [hydroxy(tosyloxy)iodo]arenes with aryl silyl ethers in the presence of trifluoromethanesulfonic acid. This method has been demonstrated to produce aryliodonium salts with the hydroxy group in the para-position of the phenyl ring, confirmed through single-crystal X-ray crystallography (Yoshimura et al., 2018).
Molecular Structure Analysis
The structural analysis of these salts has shown that under basic conditions, 4-hydroxyphenyl(phenyl)iodonium salts can form a dimeric hypervalent iodine(III) complex. The solid structure of such complexes has been validated through X-ray crystallography, highlighting the diverse structural possibilities within this compound class.
Chemical Reactions and Properties
Phenolic iodonium salts exhibit potential as phenol transfer reagents in reactions with various anionic nucleophiles. Their reactivity suggests a broad application in synthetic organic chemistry, especially in facilitating nucleophilic substitution reactions and introducing phenol functionalities into target molecules.
Physical Properties Analysis
The physical properties of phenyl 4-octyloxyphenyliodonium salts, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the octyloxy group likely affects these properties, making them soluble in organic solvents and potentially offering thermal stability suitable for various applications.
Chemical Properties Analysis
The chemical behavior of these compounds is characterized by their ability to participate in electrophilic aromatic substitution reactions. This is due to the electron-deficient nature of the iodonium center, which facilitates the transfer of the phenol group under suitable reaction conditions. Moreover, their potential to form dimeric structures under certain conditions adds to their chemical versatility.
Wissenschaftliche Forschungsanwendungen
Preparation and Structure
Phenolic aryliodonium salts, including those with phenyl 4-octyloxyphenyliodonium structures, have been prepared and structurally characterized for their potential use as phenol transfer reagents in reactions with various anionic nucleophiles. The preparation involves the reaction of [hydroxy(tosyloxy)iodo]arenes with aryl silyl ethers in the presence of trifluoromethanesulfonic acid, with structures confirmed by single crystal X-ray crystallography. These compounds demonstrate interesting dimeric forms under basic conditions and have potential utility in synthetic chemistry due to their reactivity and structural uniqueness (Yoshimura et al., 2018).
Synthesis and Biological Properties
Research into the synthesis and characterization of rhenium(I) tricarbonyl complexes for biomedical applications highlights the adaptability of phenyl 4-octyloxyphenyliodonium derivatives. These compounds, due to their ability to modify ligand coordination spheres, have shown promise for imaging, cancer treatment, and bactericidal uses, indicating their potential in medical and biological research (Murphy et al., 2020).
Photoinitiation and Polymerization
Phenyl 4-octyloxyphenyliodonium salts have been investigated for their application as photoinitiators. One study focused on the synthesis and characterization of asymmetric cationic photoinitiators for use in initiating polymerization reactions, demonstrating their effectiveness and providing insights into their structural characteristics and reactivity. This application is crucial in the development of advanced materials and nanotechnology (Gao-feng, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-octoxyphenyl)-phenyliodanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGJEIVVJBMCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IO+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-octyloxyphenyliodonium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


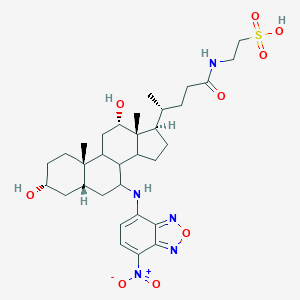
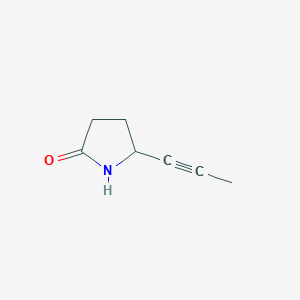
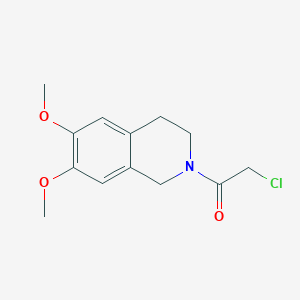
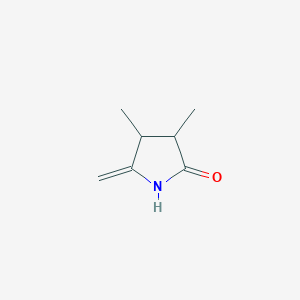
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
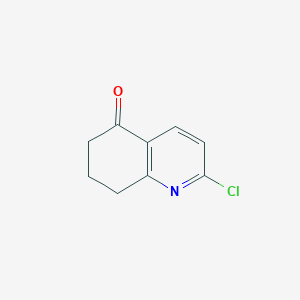
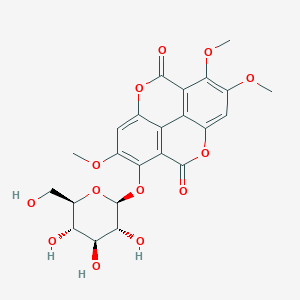
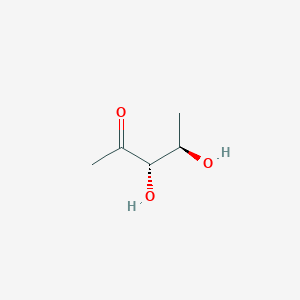
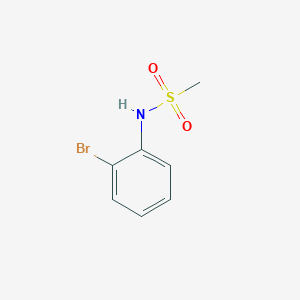
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
